Methyl 2-(3-amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate
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Overview
Description
Methyl 2-(3-amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate: is a complex organic compound characterized by the presence of a trifluoromethoxy group, an amino group, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate typically involves multiple steps, starting with the preparation of the biphenyl coreThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions are commonly employed to form the biphenyl structure, followed by selective functionalization to introduce the trifluoromethoxy and amino groups .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines. Substitution reactions typically result in halogenated biphenyl derivatives .
Scientific Research Applications
Methyl 2-(3-amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism by which methyl 2-(3-amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate: Similar structure but with a fluoro group instead of an amino group.
Methyl 4-amino-2’-(trifluoromethoxy)-1,1’-biphenyl-3-carboxylate: Differing in the position of the amino and carboxylate groups.
Uniqueness
Methyl 2-(3-amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethoxy group significantly enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[2-amino-4-[4-(trifluoromethoxy)phenyl]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-15(21)9-12-3-2-11(8-14(12)20)10-4-6-13(7-5-10)23-16(17,18)19/h2-8H,9,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEOEOBHERJCNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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